molecular formula C10H15N3 B109234 1-(4-Methylpyridin-2-yl)piperazine CAS No. 34803-67-3

1-(4-Methylpyridin-2-yl)piperazine

Cat. No. B109234
CAS RN: 34803-67-3
M. Wt: 177.25 g/mol
InChI Key: ZFBRKSGGMODDHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methylpyridin-2-yl)piperazine is a chemical compound with the molecular formula C10H15N3 . It has a molecular weight of 177.25 and is typically stored at room temperature . The compound is an oil in its physical form .


Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives, which could potentially include 1-(4-Methylpyridin-2-yl)piperazine, involve cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The InChI code for 1-(4-Methylpyridin-2-yl)piperazine is 1S/C10H15N3/c1-9-2-3-12-10(8-9)13-6-4-11-5-7-13/h2-3,8,11H,4-7H2,1H3 . This code provides a specific identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

1-(4-Methylpyridin-2-yl)piperazine has a density of 1.1±0.1 g/cm3 . Its boiling point is 347.0±37.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.8 mmHg at 25°C and an enthalpy of vaporization of 59.1±3.0 kJ/mol . The flash point is 163.6±26.5 °C .

Scientific Research Applications

Antidiabetic Potential

1-(4-Methylpyridin-2-yl)piperazine derivatives have shown promise in antidiabetic research. A study by Le Bihan et al. (1999) identified these derivatives as new antidiabetic compounds. They conducted structure-activity relationship studies, leading to the discovery of a highly potent antidiabetic agent, which significantly improved glucose tolerance in a rat model of type II diabetes without side effects or hypoglycemic impact.

Anticancer and Cytotoxic Activities

Piperazine derivatives with specific substitutions have shown significant anticancer and cytotoxic activities. Parveen et al. (2017) Parveen, Ahmed, Idrees, Khan, & Hassan synthesized compounds that exhibited better anti-proliferative activities against human breast cancer cell lines compared to curcumin drug. Furthermore, molecular docking revealed good binding affinity of these compounds, indicating their potential as anticancer agents.

Antibacterial and Biofilm Inhibition

Piperazine derivatives have also been found effective as antibacterial agents and biofilm inhibitors. Mekky & Sanad (2020) synthesized novel compounds showing potent antibacterial efficacies against various bacterial strains, including MRSA and VRE. These derivatives also exhibited more effective biofilm inhibition activities than the reference drug Ciprofloxacin.

Positron Emission Tomography (PET) Radiotracers

Piperazine derivatives have been explored for potential use as PET radiotracers in oncology. Abate et al. (2011) Abate, Niso, Lacivita, Mosier, Toscano, Perrone designed novel analogues of a lead candidate for therapeutic and/or diagnostic applications in oncology, focusing on reducing lipophilicity while maintaining affinities within receptor subtypes.

Pharmacokinetic Mechanism Studies

Piperazine derivatives are studied for their binding characteristics to understand pharmacokinetic mechanisms. Karthikeyan et al. (2015) Karthikeyan, Chinnathambi, Kannan, Rajakumar, Velmurugan, Bharanidharan, Aruna, Ganesan investigated the binding of a piperazine derivative to bovine serum albumin (BSA) using fluorescence spectroscopy, offering insights into drug pharmacokinetics.

Antidepressant and Antianxiety Activity

Piperazine derivatives have been synthesized and evaluated for their antidepressant and antianxiety activities. Kumar et al. (2017) Kumar, Chawla, Akhtar, Sahu, Rathore, Sahu synthesized a novel series of compounds, which showed significant activity in behavioral tests, indicating their potential in treating depression and anxiety.

Safety And Hazards

The compound is classified as dangerous, with hazard statements indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

1-(4-methylpyridin-2-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-9-2-3-12-10(8-9)13-6-4-11-5-7-13/h2-3,8,11H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFBRKSGGMODDHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40375002
Record name 1-(4-methylpyridin-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methylpyridin-2-yl)piperazine

CAS RN

34803-67-3
Record name 1-(4-Methyl-2-pyridinyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34803-67-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-methylpyridin-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-methylpyridin-2-yl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Methylpyridin-2-yl)piperazine
Reactant of Route 2
1-(4-Methylpyridin-2-yl)piperazine
Reactant of Route 3
Reactant of Route 3
1-(4-Methylpyridin-2-yl)piperazine
Reactant of Route 4
Reactant of Route 4
1-(4-Methylpyridin-2-yl)piperazine
Reactant of Route 5
Reactant of Route 5
1-(4-Methylpyridin-2-yl)piperazine
Reactant of Route 6
Reactant of Route 6
1-(4-Methylpyridin-2-yl)piperazine

Citations

For This Compound
2
Citations
CA Boateng, AN Nilson, R Placide, ML Pham… - 2022 - chemrxiv.org
The dopamine D4 receptor (D4R), a G protein-coupled receptor, is predominantly expressed in the prefrontal cortex in which it plays an important role in cognition, attention, and …
Number of citations: 0 chemrxiv.org
CA Boateng, AN Nilson, R Placide… - Journal of Medicinal …, 2023 - ACS Publications
Pharmacological targeting of the dopamine D 4 receptor (D 4 R)─expressed in brain regions that control cognition, attention, and decision-making─could be useful for several …
Number of citations: 0 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.